3-Acetyl-2-amino-6-chloropyridin-4(1H)-one
Description
Significance of Pyridone Derivatives in Chemical Science
Pyridinone and its derivatives are recognized as crucial building blocks in medicinal chemistry. frontiersin.org These compounds are characterized by a six-membered nitrogen-containing ring and are notable for their ability to act as both hydrogen bond donors and acceptors. This dual functionality allows for the manipulation of their physicochemical properties, such as polarity and lipophilicity, which is a significant advantage in drug design and the synthesis of biomolecular mimetics. nih.gov
The versatility of the pyridinone scaffold has led to its incorporation into a variety of biologically active molecules. Many pyridinone derivatives have demonstrated a wide range of therapeutic effects, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant properties. frontiersin.orgnih.gov The growing number of FDA-approved drugs containing a pyridinone core underscores the importance of this scaffold in medicinal chemistry. frontiersin.orgnih.gov
Overview of Heterocyclic Compounds with Biological Relevance
Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. The most common heteroatoms are nitrogen, oxygen, and sulfur. This class of compounds is fundamental to the chemistry of life, forming the core structures of essential biological molecules like DNA, RNA, chlorophyll, and hemoglobin.
The significance of heterocyclic compounds extends deeply into medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these ring systems. researchgate.net It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component. Their wide-ranging applications include treatments for common diseases, with derivatives of structures like triazine and benzimidazole (B57391) being used as antimicrobial agents, herbicides, and anti-inflammatory drugs. The continuous research into heterocyclic compounds is driven by their proven and potential applications in developing new therapeutic agents. researchgate.netijnrd.org
Contextualization of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one within Pyridone Chemistry
Within the extensive family of pyridone derivatives, this compound stands as a compound of interest for synthetic and medicinal chemists. Its structure combines the core pyridin-4(1H)-one scaffold with key functional groups: an acetyl group at the C3 position, an amino group at the C2 position, and a chlorine atom at the C6 position. Each of these substituents can influence the molecule's reactivity, polarity, and potential biological activity.
The presence of both an amino group and a carbonyl group (from the acetyl moiety) provides multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. The chlorine atom can also be a site for nucleophilic substitution reactions, further expanding its synthetic utility. The specific arrangement of these functional groups on the pyridone ring creates a unique electronic and steric environment that can be exploited in the design of targeted therapeutic agents.
While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, the 2-aminopyridine (B139424) moiety is a key feature in several kinase inhibitors. The strategic placement of substituents on the pyridone ring is a common approach in the development of potent and selective therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
651054-79-4 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-acetyl-2-amino-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7ClN2O2/c1-3(11)6-4(12)2-5(8)10-7(6)9/h2H,1H3,(H3,9,10,12) |
InChI Key |
CSMJIWJLJGVCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=CC1=O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.org This process is achieved by breaking bonds and converting functional groups in a reverse-synthetic direction, known as a transform, to identify plausible starting materials called synthons and their real-world synthetic equivalents. wikipedia.orgamazonaws.com
A logical retrosynthetic analysis for this compound suggests several key disconnections. The primary disconnection strategy involves breaking the bonds formed during the final ring-closing, or cyclization, step. This typically leads to acyclic precursors that contain the necessary functionalities.
One plausible retrosynthetic pathway involves a [5C+1N] fragmentation, where the pyridine (B92270) ring is constructed from a five-carbon precursor and a nitrogen source, often ammonia (B1221849) or an amine. google.com For the target molecule, this approach would disconnect the N1-C2 and N1-C6 bonds. This reveals a chlorinated 5-oxo-hex-2-enoic acid derivative as an intermediate, which can be further simplified.
A more common and powerful approach is a [3C+3C] or a [4C+2C] disconnection, which is characteristic of many cyclocondensation reactions. A key disconnection can be made between the N1-C2 and C3-C4 bonds. This strategy points towards two primary building blocks:
An acetoacetamide (B46550) derivative or a related synthon, which would provide the C2, C3, and the acetyl group. A synthetic equivalent could be cyanoacetamide, which brings the C2-amino group and the C3-carbon.
A chlorinated four-carbon fragment . A suitable precursor could be a derivative of dichloroketene (B1203229) or a related three-carbon electrophile that can react with an acetyl-containing precursor.
This analysis highlights that the core pyridinone structure can be assembled from relatively simple, linear molecules, with the specific substituents (acetyl, amino, and chloro groups) being introduced either before or during the ring-forming reaction.
Classical Synthetic Routes to Substituted Pyridin-4(1H)-ones
The synthesis of the pyridin-4(1H)-one core is well-established, with several classical methods relying on the condensation of open-chain compounds.
Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including pyridin-4(1H)-ones. These reactions typically involve the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or an alcohol. youtube.com A general strategy involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amine or ammonia, which provides the nitrogen atom for the heterocycle. youtube.com
Another powerful cyclocondensation approach involves the reaction of enamines with ketenes or other electrophilic partners. youtube.com The versatility of these starting materials allows for the synthesis of a wide array of substituted pyridinones. For instance, the reaction of β-aminoacrylates with diketene (B1670635) can yield 3-acetyl-4-hydroxy-6-methyl-2-pyridone. The specific substitution pattern on the final pyridinone ring is dictated by the choice of the acyclic precursors.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl Compound + Amine/Ammonia | Heating, often with catalyst | Substituted Pyridin-4(1H)-one | youtube.com |
| Enamine + Ketenes/Acyl Chlorides | Base, various solvents | Substituted Pyridin-4(1H)-one | youtube.com |
| β-Ketoester + Enamine | Heating, cyclization | Substituted Pyridin-4(1H)-one | nih.gov |
| 2,4-Pentadiene nitrile + Amine | Base, heating | 2-Aminopyridine (B139424) derivative | google.com |
This table provides an interactive overview of general cyclocondensation strategies for pyridinone synthesis.
Enaminones are highly versatile intermediates in organic synthesis, serving as key building blocks for a variety of heterocyclic compounds. nih.gov These compounds contain both a nucleophilic enamine moiety and an electrophilic carbonyl group, allowing them to react with a wide range of partners. In the context of pyridin-4(1H)-one synthesis, enaminones can act as the three-carbon component in a [3C+3C] cyclization strategy.
For example, enaminones can react with C-nucleophiles like 2,4-pentanedione or ethyl 3-oxo-butanoate in the presence of ammonium (B1175870) acetate (B1210297) to yield substituted pyridine derivatives. nih.gov The reaction proceeds through a nucleophilic displacement of the dimethylamino group, followed by cyclization and dehydration to form the aromatic pyridine ring. nih.gov The use of differently substituted enaminones and active methylene (B1212753) compounds provides access to a diverse library of pyridinone structures.
| Enaminone Reactant | Co-reactant | Conditions | Resulting Heterocycle | Reference |
| N,N-Dimethyl-enaminone | Ethyl 3-oxo-butanoate | Acetic acid, Ammonium acetate | Substituted Pyridine | nih.gov |
| N,N-Dimethyl-enaminone | 2,4-Pentanedione | Acetic acid, Ammonium acetate | Substituted Pyridine | nih.gov |
| N,N-Dimethyl-enaminone | Malononitrile (B47326) | Solvent-free, heating | 2-Amino-3-cyanopyridine | nih.gov |
| Enamine of ethyl acetoacetate (B1235776) | 4-Arylidene-2-phenyloxazol-5(4H)-one | Heating | Substituted Dihydropyridinone | nih.gov |
This interactive table summarizes key reactions involving enaminones for the synthesis of pyridine and pyridinone derivatives.
Specific Synthetic Pathways for this compound
While general methods provide the foundation, the synthesis of a polysubstituted molecule like this compound requires specific strategies to control the regiochemistry of substituent placement. The literature points towards building the ring from precursors that already contain the required functional groups or their masked equivalents.
The introduction of an acetyl group at the C3 position of a pyridinone ring can be achieved through several methods. A common strategy is to use a starting material that already contains the acetyl functionality. For example, derivatives of acetoacetamide or ethyl acetoacetate are frequently used as precursors in cyclocondensation reactions. nih.gov These molecules provide the C-C-C backbone that will become C4-C3-C(acetyl) of the final pyridinone.
Alternatively, the acetyl group can be introduced onto a pre-formed pyridinone ring via an electrophilic acylation reaction, such as a Friedel-Crafts acylation. However, the electron-rich nature and potential sites of reactivity in a 2-amino-pyridin-4-one ring can complicate such transformations, often leading to mixtures of products. Therefore, building the ring from an acetyl-containing precursor is generally a more controlled and regioselective approach. A reported method for synthesizing related 3-acetylpyridine-2(1H)-thiones involves the reaction of 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462), where the cyano group is converted into an acetyl group. researchgate.net
The amino group at the C2 position is typically incorporated by using a nitrogen-containing precursor that becomes part of the final ring. One of the most effective and widely used starting materials for this purpose is cyanoacetamide or its derivatives. In this scenario, the nitrogen atom of cyanoacetamide becomes the N1 of the pyridine ring, and the adjacent carbon atom becomes C2, carrying the amino group after cyclization and tautomerization.
Another prominent method is the Chichibabin reaction, which involves the direct amination of a pyridine ring using sodium amide. youtube.com However, this reaction is generally suitable for pyridine itself or less complex derivatives and requires harsh conditions. For a highly substituted and functionalized target like this compound, the Chichibabin reaction is less practical. The synthesis is more feasibly achieved through a cyclization reaction where one of the key starting materials, such as cyanoacetamide or guanidine (B92328), provides the C2-amino functionality directly. researchgate.net For instance, multicomponent reactions utilizing enaminones, an active methylene nitrile (like malononitrile), and an amine can provide a straightforward route to substituted 2-aminopyridines. nih.gov
Approaches for Chloro Substitution at Position 6
The introduction of a chlorine atom at the C6 position of the pyridone ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several strategic approaches, primarily involving either direct chlorination of a pre-formed ring or by building the ring from a chlorinated precursor.
One common strategy involves the selective reaction of a di-chloro precursor. For instance, starting with a readily available compound like 2,6-dichloropyridine, one of the chlorine atoms can be selectively replaced. A reaction with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazino-6-chloropyridine, which serves as a precursor to the 2-amino group while retaining the 6-chloro substituent . Subsequent conversion of the hydrazino group to an amino group completes this pathway. This method highlights the differential reactivity of the chloro groups, allowing for sequential and controlled substitutions.
Another powerful method is the conversion of hydroxyl groups to chloro groups using a chlorinating agent. In syntheses of analogous heterocyclic systems like pyrimidines, 2-amino-4,6-dihydroxypyrimidine (B16511) is treated with phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine. google.com This di-chloro intermediate can then undergo selective nucleophilic substitution at one of the chloro positions. google.com A similar transformation of a corresponding 2-amino-6-hydroxy-pyridin-4(1H)-one derivative with a potent chlorinating agent like POCl₃ would be a viable route to install the C6-chloro group.
Furthermore, direct chlorination of an activated pyridine or pyridone ring is also a feasible approach. Methods for the regioselective chlorination of 2-aminopyridines have been developed using reagents such as lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor under mild conditions. rsc.org The regioselectivity of such reactions is heavily influenced by the existing substituents on the ring. rsc.org
Precursor Compounds and Starting Materials in Synthesis
The synthesis of a multi-substituted heterocycle like this compound relies on the selection of appropriate starting materials that can provide the necessary carbon and nitrogen atoms for the ring, as well as the desired functional groups. Retrosynthetic analysis suggests that the pyridone ring can be constructed from acyclic precursors through cyclization reactions.
Key starting materials for building substituted pyridone scaffolds often include active methylene compounds and 1,3-dicarbonyl compounds. For the target molecule, a precursor that could provide the C3-acetyl group would be a derivative of acetoacetic acid, such as an acetoacetamide or ethyl acetoacetate. The C2-amino functionality can be introduced using ammonia or a primary amine as the nitrogen source.
A plausible synthetic route would involve the condensation of a β-keto amide (e.g., acetoacetamide) with a suitable three-carbon electrophilic synthon. Alternatively, a Knoevenagel-type condensation followed by a Michael addition and cyclization is a common pathway. For example, the reaction between an N-substituted cyanoacetamide and a 1,3-diketone can lead to highly substituted pyridones. To incorporate the C6-chloro substituent, a chlorinated starting material, such as a derivative of cyanomethyl chloride, could be employed in a multi-step synthesis.
The following table summarizes potential precursors based on common pyridone synthesis strategies.
| Precursor Type | Specific Example | Role in Final Structure |
| β-Ketoester | Ethyl acetoacetate | Provides C3-acetyl and C4-keto groups |
| Active Methylene | Cyanoacetamide | Provides C2-amino and C3-nitrile (precursor to acetyl) |
| Amine Source | Ammonium Acetate | Provides ring nitrogen and C2-amino group |
| Chlorinated Synthon | 2,6-Dichloropyridine | Starting material for C6-chloro and C2-amino groups |
| Dihydroxy Precursor | 2-Amino-4,6-dihydroxypyrimidine | Analogous precursor for chloro-substitution google.com |
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers sophisticated tools to enhance the efficiency, selectivity, and environmental friendliness of heterocyclic synthesis.
Multicomponent Reactions for Pyridone Scaffolds
Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules like pyridones in a single step from three or more starting materials, which enhances atom economy and operational simplicity. rasayanjournal.co.in Various MCRs have been developed for the synthesis of highly substituted pyridine and pyridone rings. rsc.orgnih.govresearchgate.net
A common MCR strategy involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a thiol or amine. researchgate.net For instance, a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol can yield functionalized pyridines in a highly chemo- and regioselective manner. researchgate.net The alcohol can serve as both a reactant and the reaction medium. researchgate.net Such strategies could be adapted for the synthesis of the target pyridone by selecting appropriate starting materials that bear the necessary acetyl and amino functionalities or their precursors.
The table below outlines representative multicomponent strategies for pyridone synthesis.
| Reactants | Catalyst/Conditions | Product Type |
| Anilines, diethyl acetylenedicarboxylate, diethyl ethoxymethylenemalonate | Cs₂CO₃, solvent-free | Multi-substituted 2- and 4-pyridones rsc.org |
| Aldehydes, malononitrile, thiophenol | Mg-Al hydrotalcite | Highly substituted pyridines researchgate.net |
| 1,3-Dicarbonyls, aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridines researchgate.net |
| Aromatic aldehydes, malononitrile, 4-hydroxy-pyridin-2(1H)-one | Triethylamine, EtOH | Pyrano[3,2-c]pyridones nih.gov |
Green Chemistry Principles in Pyridone Synthesis
The application of green chemistry principles to pyridone synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgnih.gov Key strategies include the use of safer solvents, reusable catalysts, and solvent-free reaction conditions.
Solvent-free, or solid-state, reactions represent a significant green approach. For example, thermal multicomponent reactions of 4-oxo-4H-chromene-3-carbaldehydes with malonates and ammonium acetate under catalyst- and solvent-free conditions have been used to produce a range of 2-pyridones. rsc.org This method proceeds through a domino reaction sequence and offers advantages like low toxicity and environmental benignity. rsc.org
The use of heterogeneous and reusable catalysts, such as Mg-Al hydrotalcite, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.net Similarly, employing water as a solvent or using microwave and ultrasound irradiation can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net MCRs are inherently green as they often increase atom economy and reduce the number of synthetic steps and purification processes required. nih.gov
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocycles, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for scalability. rsc.org While a specific flow synthesis for this compound is not prominently reported, the principles are widely applicable to heterocyclic synthesis.
For example, the Fischer indole (B1671886) synthesis has been successfully performed in continuous flow systems under high-temperature and high-pressure conditions, dramatically reducing reaction times from hours to minutes and enabling high productivity. mdpi.com Similarly, the use of continuous-flow microreactors has been shown to accelerate the synthesis of pyrrolidones. rsc.org These technologies could be applied to the synthesis of the target pyridone, potentially allowing for safer handling of reactive intermediates and reagents, as well as enabling rapid optimization of reaction conditions.
Derivatization and Structural Modifications of the Pyridone Core
The this compound molecule possesses several reactive sites—the C6-chloro group, the C2-amino group, and the C3-acetyl group—that allow for a wide range of structural modifications.
The chlorine atom at position 6 is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. uoanbar.edu.iqwikipedia.org The electron-withdrawing nature of the pyridone ring facilitates attack by various nucleophiles at this position. uoanbar.edu.iq This allows for the introduction of a diverse array of functional groups, including alkoxy, amino, and thioether moieties, by reacting the chloro-pyridone with corresponding nucleophiles like alkoxides, amines, or thiols. masterorganicchemistry.comkhanacademy.orgyoutube.com This reactivity is analogous to that seen in other chloro-substituted heterocycles like chloropyrimidines. google.com
The C2-amino group is also a versatile functional handle. It can undergo standard reactions such as acylation to form amides, alkylation, or diazotization to generate a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -F, -CN). The reactivity of amino groups on pyridine rings can be influenced by other ring substituents; for example, chlorination of amino acids can lead to the formation of organic chloramines. nih.gov
The C3-acetyl group offers another avenue for derivatization. As a ketone, its carbonyl group can be reduced to a secondary alcohol or undergo condensation reactions at the α-methyl position. The synthesis of related 3-acetylpyridine-2(1H)-thiones from 3-cyanopyridine-2(1H)-thiones using methyllithium demonstrates that the acetyl group can be constructed on the ring. researchgate.net This ketone functionality can serve as a key site for building more complex side chains.
Functionalization at Nitrogen and Oxygen Atoms
The this compound structure exists in tautomeric forms, primarily as the 4-hydroxypyridine (B47283) and the 4-pyridone. This duality allows for functionalization at the ring nitrogen (N1), the exocyclic amino group (N2), and the oxygen atom at the C4 position. The regioselectivity of these reactions, particularly alkylation and acylation, is influenced by the reaction conditions, including the choice of base, solvent, and electrophile.
Generally, the alkylation of hydroxypyridines can lead to a mixture of N- and O-alkylated products. nih.gov The reaction of 2-hydroxypyridines or 4-hydroxypyridines with alkylating agents like alkyl halides often occurs under basic conditions to generate N-alkyl pyridones. researchgate.net Catalyst-free methods for N-alkylation of 2-hydroxypyridines with organohalides have also been developed, which proceed with high N-selectivity. researchgate.net For 4-hydroxypyridines, copper-catalyzed N-arylation has been successfully achieved. acs.orgnih.gov
O-alkylation and O-arylation are also important transformations. The reaction of 3-hydroxypyridines with aryl halides can be directed towards O-arylation using specific copper catalysts. acs.orgnih.gov While direct O-alkylation can be challenging due to competing N-alkylation, specific strategies can favor the formation of the O-substituted product. For instance, imparting aromaticity to a 2-pyridone derivative through O-alkylation has been used as a synthetic strategy. nih.gov Acetylation, a reaction where an acetyl group replaces a hydrogen atom, typically on a hydroxyl group, is another common functionalization, often using acetic anhydride (B1165640). byjus.com
The exocyclic amino group (N2) can also be a site for functionalization, such as acylation or the formation of Schiff bases, although the reactivity might be modulated by the electronic effects of the other substituents on the ring.
Table 1: Representative Functionalization Reactions at N and O Atoms
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N1-Alkyl-3-acetyl-2-amino-6-chloropyridin-4(1H)-one | researchgate.net |
| O-Alkylation | Alkyl halide, specific conditions to favor O-substitution | 4-Alkoxy-3-acetyl-2-amino-6-chloropyridine | nih.govnih.gov |
| N-Arylation | Aryl halide, Cu catalyst, Ligand | N1-Aryl-3-acetyl-2-amino-6-chloropyridin-4(1H)-one | acs.orgnih.gov |
| O-Acylation | Acetic Anhydride | 4-Acetoxy-3-acetyl-2-amino-6-chloropyridine | byjus.com |
Modifications of the Acetyl Side Chain
The acetyl group at the C3 position is a key functional handle that can undergo a variety of chemical transformations to introduce structural diversity. The carbonyl and methyl groups of the acetyl moiety are both reactive centers.
A prominent reaction involving the acetyl side chain is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The condensation of the acetyl group with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can be catalyzed by a weak base such as piperidine (B6355638) or even proceed under catalyst-free conditions. bas.bgnih.gov This reaction extends the side chain and introduces new functional groups, which can be used for further synthetic manipulations.
The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is applicable when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. organic-chemistry.org Other modifications of the acetyl group could include its reduction to an ethyl or a secondary alcohol functionality, oxidation to a glyoxylic acid derivative, or its use as a precursor for building other heterocyclic rings. For example, condensation reactions of the acetyl group are a step in some preparations of fused pyridine systems like the Hantzsch pyridine synthesis. wikipedia.org
Table 2: Examples of Knoevenagel Condensation with an Acetyl Group
| Active Methylene Compound | Catalyst/Conditions | Product Structure | Reference |
|---|---|---|---|
| Malononitrile | Piperidine, Ethanol | (E)-2-(1-(2-amino-6-chloro-4-oxo-1,4-dihydropyridin-3-yl)ethylidene)malononitrile | bas.bgnih.gov |
| Ethyl cyanoacetate | H2O:EtOH, Room Temperature | Ethyl (E)-2-cyano-3-(2-amino-6-chloro-4-oxo-1,4-dihydropyridin-3-yl)but-2-enoate | bas.bg |
| Malonic acid | Pyridine, Reflux (Doebner mod.) | (E)-3-(2-amino-6-chloro-4-oxo-1,4-dihydropyridin-3-yl)but-2-enoic acid | organic-chemistry.org |
Substitution Pattern Variations on the Pyridone Ring
The chlorine atom at the C6 position of the pyridone ring is a prime site for modification via nucleophilic aromatic substitution (SNAr) reactions. Halopyridines are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues due to the electron-withdrawing nature of the ring nitrogen. chemistry-online.com The reactivity of chloropyridines typically follows the order 4- > 2- > 3-. chemistry-online.com In the case of this compound, the C6 position is analogous to a 2- or 6-position in pyridine, which is activated towards nucleophilic attack.
A wide range of nucleophiles can be employed to displace the chloro substituent, leading to significant variations in the substitution pattern of the pyridone ring. These nucleophiles include amines, alkoxides, thiolates, and stabilized carbanions. Such reactions are often facilitated by the presence of other electron-withdrawing groups on the ring, which help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The hydrolysis of α-chloro-substituted pyridones to the corresponding hydroxypyridones is also a feasible transformation, with the rate being influenced by the polarity and zwitterionic character of the pyridone ring. nih.gov
Table 3: Potential Nucleophilic Substitution Reactions at C6
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine | R-NH2 (e.g., Aniline, Benzylamine) | 3-Acetyl-2-amino-6-(alkyl/arylamino)pyridin-4(1H)-one | chemistry-online.comnih.gov |
| Alkoxide | NaOR (e.g., Sodium methoxide) | 3-Acetyl-2-amino-6-methoxypyridin-4(1H)-one | researchgate.net |
| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 3-Acetyl-2-amino-6-(phenylthio)pyridin-4(1H)-one | researchgate.net |
| Hydrazine | N2H4·H2O | 3-Acetyl-2-amino-6-hydrazinopyridin-4(1H)-one | chemistry-online.com |
| Hydroxide | NaOH / H2O | 3-Acetyl-2-amino-6-hydroxypyridin-4(1H)-one | nih.gov |
Heterocyclic Annulation Strategies on the Pyridone Scaffold
The arrangement of the 2-amino and 3-acetyl groups provides a classic 1,2-amino-ketone functionality, which is a powerful synthon for constructing a variety of fused five- and six-membered heterocyclic rings. This process, known as heterocyclic annulation or ring-closing cyclization, significantly increases molecular complexity and is a cornerstone in the synthesis of many biologically important scaffolds. youtube.com
Pyrazolo[3,4-b]pyridines : Reaction of the 2-amino-3-acetylpyridine (B112877) core with hydrazine or its derivatives is a standard method for the synthesis of the pyrazolo[3,4-b]pyridine ring system. mdpi.com The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring. nih.govnih.gov This strategy offers a direct route to a class of compounds with noted biological significance. cardiff.ac.uk
Isoxazolo[5,4-b]pyridines : Similarly, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of the isoxazolo[5,4-b]pyridine (B12869864) scaffold. nih.gov The reaction proceeds via an oxime intermediate, followed by ring closure onto the C2-amino group's position (or displacement). This annulation strategy has been used to synthesize a range of substituted isoxazolopyridines. researchgate.netclockss.org
Pyrido[2,3-d]pyrimidines : The 2-aminopyridine moiety is a key starting material for building the fused pyrido[2,3-d]pyrimidine (B1209978) system. jocpr.comresearchgate.net The 2-amino-3-acetyl functionality can react with a variety of reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. For example, condensation with formamide, urea, or guanidine derivatives can lead to the formation of variously substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. These compounds are of significant interest in medicinal chemistry. researchgate.netnih.gov
Table 4: Heterocyclic Annulation Reactions
| Target Fused System | Reagent | General Product Structure | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate (N2H4·H2O) | 6-Chloro-4-methyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-7-one | mdpi.comnih.gov |
| Isoxazolo[5,4-b]pyridine | Hydroxylamine (NH2OH·HCl) | 6-Chloro-3-methyl-isoxazolo[5,4-b]pyridin-4(1H)-one | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidine | Formamide (HCONH2) | 6-Chloro-4-methyl-pyrido[2,3-d]pyrimidin-5(8H)-one | jocpr.comresearchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for probing the chemical environment of atomic nuclei within a molecule. By analyzing the magnetic properties of these nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring electronegative atoms and functional groups.
A key feature would be the signal for the vinylic proton on the pyridinone ring. Its chemical shift would be significantly downfield due to the deshielding effects of the ring system and the adjacent carbonyl group. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would likely present as a sharp singlet in the upfield region of the spectrum. The proton attached to the ring nitrogen (N-H) would also give rise to a signal, the position of which can be sensitive to experimental conditions.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (vinylic) | 6.0 - 6.5 | s | - |
| NH (ring) | 10.0 - 12.0 | br s | - |
| NH₂ (amino) | 5.0 - 7.0 | br s | - |
| CH₃ (acetyl) | 2.2 - 2.5 | s | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
¹³C NMR Spectral Analysis: Carbon Framework and Hybridization States
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its hybridization state and electronic environment.
The spectrum of this compound is expected to show signals for all carbon atoms in the molecule. The carbonyl carbons of the pyridinone ring and the acetyl group would be the most downfield signals due to their sp² hybridization and the strong deshielding effect of the oxygen atoms. The sp² hybridized carbons of the pyridinone ring will also resonate at lower field. The carbon bearing the chlorine atom will be influenced by the halogen's electronegativity. The methyl carbon of the acetyl group will appear at the highest field.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (pyridinone) | 175 - 185 |
| C=O (acetyl) | 195 - 205 |
| C-Cl | 150 - 160 |
| C-NH₂ | 155 - 165 |
| C-acetyl | 100 - 110 |
| C-H (vinylic) | 95 - 105 |
| CH₃ (acetyl) | 25 - 35 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons. For instance, the vinylic proton signal would show a cross-peak with the signal of the vinylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying and assigning quaternary carbons (carbons with no attached protons). For example, the methyl protons of the acetyl group would show correlations to the acetyl carbonyl carbon and the C3 of the pyridinone ring, confirming the position of the acetyl group. The vinylic proton would show correlations to the adjacent quaternary carbons, helping to piece together the ring structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M).
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of different functional groups.
For this compound, common fragmentation pathways could include the loss of the acetyl group as a neutral ketene (B1206846) molecule or as an acetyl radical. The loss of the chlorine atom or the amino group could also be observed. The fragmentation of the pyridinone ring itself would lead to a series of smaller, characteristic ions. By analyzing these fragmentation pathways, the proposed structure can be further validated.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and confirming molecular structure. For this compound, these techniques provide critical insights into its key structural features.
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The positions of these bands can be predicted based on data from structurally related molecules such as 2-aminopyridine (B139424), 2-amino-6-chloropyridine, and various acetylpyridines. nih.govtsijournals.comresearchgate.netnih.gov
Carbonyl (C=O) Stretching: The acetyl group and the pyridinone ring both contain carbonyl functionalities. The acetyl C=O stretching vibration is typically observed in the region of 1680-1700 cm⁻¹. The ring carbonyl (amide) stretching vibration is expected to appear at a slightly lower wavenumber, generally between 1640-1680 cm⁻¹, due to resonance effects within the pyridinone ring. For example, in related acetyl derivatives, this peak is a prominent feature. researchgate.net
Amino (N-H) Stretching and Bending: The primary amino group gives rise to characteristic vibrational modes. Asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. tsijournals.com For 2-aminopyridine, these bands are observed at approximately 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com The N-H scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹. tsijournals.com
Pyridine (B92270) Ring Vibrations: The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring typically occur in the 1400-1610 cm⁻¹ range. researchgate.net
An illustrative table of expected vibrational frequencies for the key functional groups is provided below, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
| Acetyl Carbonyl | C=O Stretch | 1680 - 1700 | 3-Acetylpyridine nih.gov |
| Ring Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 | Substituted Pyridinones |
| Amino | N-H Asymmetric Stretch | ~3440 | 2-Aminopyridine tsijournals.com |
| Amino | N-H Symmetric Stretch | ~3300 | 2-Aminopyridine tsijournals.com |
| Amino | N-H Scissoring | 1600 - 1650 | 2-Aminopyridine tsijournals.com |
| Chloro | C-Cl Stretch | 600 - 800 | 2-Chloropyridine acs.org |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | Pyridine, 2-Aminopyridine researchgate.net |
This is an interactive data table. Users can sort and filter the data as needed.
For this compound, this region would contain a rich pattern of peaks corresponding to C-C, C-N, and C-O single bond vibrations, as well as various deformation modes of the pyridine ring and its substituents. A comparative analysis of this region with the spectra of known starting materials and potential by-products is a definitive method for confirming the successful synthesis and purity of the target compound. The Raman spectrum provides complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete structural assignment. acs.orghelixchrom.com
X-ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can elucidate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
A hypothetical set of crystallographic parameters, based on a related aminopyridine derivative, is presented below to illustrate the type of data obtained from an XRD analysis.
| Parameter | Example Value | Reference Compound |
| Crystal System | Monoclinic | 3-Chloropyridin-2-amine researchgate.net |
| Space Group | P2₁/c | 3-Chloropyridin-2-amine researchgate.net |
| a (Å) | 11.149 | 3-Chloropyridin-2-amine researchgate.net |
| b (Å) | 5.453 | 3-Chloropyridin-2-amine researchgate.net |
| c (Å) | 9.844 | 3-Chloropyridin-2-amine researchgate.net |
| β (°) | 90.581 | 3-Chloropyridin-2-amine researchgate.net |
| Volume (ų) | 598.5 | 3-Chloropyridin-2-amine researchgate.net |
| Z (Molecules/unit cell) | 4 | 3-Chloropyridin-2-amine researchgate.net |
This interactive table showcases typical crystallographic data obtained for a related compound.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for a compound like this compound.
HPLC is a robust method for the analysis of non-volatile and thermally sensitive compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. helixchrom.comresearchgate.net Due to the basic nature of the amino and pyridine nitrogen atoms, peak tailing can be an issue on standard silica-based C18 columns. This can often be mitigated by using a mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) or by employing columns with low silanol (B1196071) activity or end-capping. chromforum.org Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also provide excellent separation for such polar, ionizable compounds. helixchrom.com
A typical HPLC method for analyzing aminopyridine derivatives would involve a C18 or a specialized polar-retained column, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing an acidic buffer. nih.govsielc.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.
| Parameter | Typical Condition | Rationale / Reference |
| Column | C18, 150 x 4.6 mm, 2.7-5 µm | Standard for reversed-phase; provides good retention for moderately polar compounds. nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape for basic analytes. helixchrom.com |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for RP-HPLC. |
| Gradient | 10% B to 90% B over 15 min | To elute a range of components with varying polarities. |
| Flow Rate | 0.7 - 1.0 mL/min | Standard analytical flow rate. nih.gov |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. nih.gov |
| Detection | UV at ~254 nm | Pyridine ring provides strong UV absorbance. nih.gov |
This interactive table outlines a potential HPLC method for the analysis of the target compound.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the target compound has polar functional groups that might reduce volatility, it may still be amenable to GC-MS analysis, possibly after derivatization to increase volatility and thermal stability. nih.gov A halogen-specific detector (XSD) could also be employed for selective detection. nih.gov
Upon entering the mass spectrometer, the molecule undergoes ionization (typically by electron impact, EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly characteristic of the molecular structure. For this compound, key fragmentation pathways would likely include:
α-Cleavage: Loss of a methyl radical (•CH₃, -15 Da) or an acetyl radical (•COCH₃, -43 Da) from the acetyl group. This is a common fragmentation for ketones. nih.gov
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl, -35 or -37 Da).
Ring Fragmentation: Complex fragmentation of the pyridine ring structure.
The resulting mass spectrum provides both the molecular weight of the compound and structural information from its fragmentation pattern, which is invaluable for confirming its identity. youtube.comhmdb.ca
| Parameter | Typical Condition | Rationale / Reference |
| Column | DB-5 or similar (30 m x 0.25 mm) | A common, robust, non-polar column suitable for a wide range of analytes. nih.gov |
| Carrier Gas | Helium | Inert carrier gas. nih.gov |
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds based on boiling point. |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. hmdb.ca |
| Mass Range | 40-400 m/z | To capture the molecular ion and key fragments. |
This interactive table describes a potential GC-MS method for the analysis of the target compound.
Computational and Theoretical Studies of 3 Acetyl 2 Amino 6 Chloropyridin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For complex heterocyclic systems like 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one, these methods are invaluable.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various pyridine (B92270) derivatives. nih.gov DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry of such compounds to find the most stable conformation (the lowest energy state). ijcce.ac.ir For substituted pyridines, DFT methods have been shown to provide accurate results for charge density distribution. researchgate.net
The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridinone ring and its substituents. The chlorine, acetyl, and amino groups can influence the planarity and electronic distribution of the pyridinone core. DFT calculations can accurately model these interactions. nih.gov The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining reliable results, as it defines the set of functions used to build the molecular orbitals. ijcce.ac.ir
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although often at a higher computational cost than DFT. researchgate.net For molecules like substituted pyridones, ab initio calculations are used to corroborate findings from DFT and to calculate properties that are sensitive to electron correlation effects. wayne.edu
These methods can be employed to calculate a range of molecular properties for this compound, including its dipole moment, polarizability, and vibrational frequencies. nih.gov Comparing the computed vibrational spectra with experimental data (e.g., from IR spectroscopy) allows for the validation of the theoretical model and the accurate assignment of spectral bands. researchgate.net
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. ijcce.ac.ir
For this compound, the distribution of the HOMO and LUMO would be influenced by the various substituents on the pyridinone ring. The electron-donating amino group and the electron-withdrawing acetyl and chloro groups will significantly affect the electron density distribution in these frontier orbitals. Typically, in such substituted systems, the HOMO may be localized on the more electron-rich portions of the molecule, such as the amino group and the pyridinone ring, while the LUMO may be concentrated around the electron-withdrawing acetyl group and the electronegative chlorine atom. researchgate.netwuxibiology.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinone
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are representative examples for a substituted pyridinone system and are for illustrative purposes only.
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's electrophilic and nucleophilic character.
The global electrophilicity index (ω) is particularly useful for classifying the molecule's ability to act as an electrophile. A higher value of ω indicates a greater capacity to accept electrons. The nucleophilicity of the molecule, in turn, is related to the HOMO energy. For this compound, the presence of the electron-withdrawing acetyl and chloro groups would be expected to increase its electrophilicity. researchgate.net
Tautomerism and Isomerism Studies
Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for pyridinone derivatives. The 4-pyridone ring system of the target molecule can potentially exist in equilibrium with its tautomeric form, 4-hydroxypyridine (B47283). youtube.com
Computational studies on 2- and 4-pyridones have shown that the position of the tautomeric equilibrium is influenced by factors such as the electronic effects of substituents and the polarity of the solvent. nih.gov For the parent 4-pyridone, the hydroxy tautomer is generally favored in the gas phase. wayne.edu However, the presence of substituents, such as the amino and acetyl groups in this compound, can shift this equilibrium. The amino group, for instance, can influence the tautomeric preference through resonance effects. nih.gov
Quantum chemical calculations can be used to determine the relative energies of the different tautomers, thereby predicting the most stable form under specific conditions. wayne.edu These studies often find that while one tautomer may be more stable in the gas phase, the other may be favored in a condensed phase due to intermolecular interactions like hydrogen bonding. youtube.com The keto-enol tautomerization of similar 2-amino-pyrimidin-4-one systems has also been investigated, revealing the existence of different tautomeric forms in the solid state. nih.gov
Theoretical Investigation of Pyridone-Hydroxypyridine Tautomerism
The tautomeric equilibrium between pyridone and hydroxypyridine forms is a fundamental characteristic of this class of heterocyclic compounds. nih.gov For this compound, two primary tautomers can be considered: the 4(1H)-pyridone form and the 4-hydroxypyridine form. Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the factors governing this equilibrium. nih.govwayne.edu
The relative stability of these tautomers is highly dependent on the surrounding environment. In the gas phase, the hydroxypyridine form is often slightly more stable due to its aromatic character. nih.gov However, in polar solvents and the solid state, the pyridone form is predominantly favored because its larger dipole moment leads to stronger solute-solvent interactions. nih.govwuxibiology.com The presence of substituents on the pyridine ring, such as the chloro, amino, and acetyl groups in the title compound, further influences the tautomeric preference through electronic and steric effects. Theoretical calculations can quantify these effects by determining the relative Gibbs free energies (ΔG) of the tautomers. For instance, calculations show that the pyridone tautomer is generally more stable in condensed phases. wayne.edu
Table 1: Theoretical Relative Stabilities of Pyridone vs. Hydroxypyridine Tautomers
| Tautomeric Form | Phase/Solvent | Computational Method | Relative Energy (kcal/mol) | Favored Tautomer |
| 2-Pyridone | Gas Phase | Ab initio | +0.3 | 2-Hydroxypyridine |
| 2-Pyridone | Cyclohexane | DFT | -0.6 | 2-Pyridone |
| 2-Pyridone | Water | Ab initio | -7.0 | 2-Pyridone |
| 4-Hydroxypyridine | Gas Phase | Ab initio | +2.4 | 4-Pyridone |
This table presents generalized data for parent pyridone/hydroxypyridine systems to illustrate environmental effects on tautomeric equilibrium. The exact values for this compound would require specific calculations but are expected to follow similar trends.
The interconversion between these tautomers proceeds via a proton transfer mechanism. Theoretical models can map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy barrier. southampton.ac.uk For isolated molecules, this is an intramolecular process, while in protic solvents, solvent molecules can mediate the proton transfer, lowering the energy barrier. wuxibiology.com
Conformational Analysis of the Acetyl Moiety
The acetyl group attached to the pyridone ring introduces conformational flexibility. The primary degree of freedom is the rotation around the single bond connecting the acetyl carbon to the C3 position of the ring. This rotation gives rise to different rotamers, whose relative stabilities can be assessed using computational methods.
The two most significant planar conformations are typically the syn-periplanar and anti-periplanar forms, where the acetyl's carbonyl group is oriented toward or away from the C2-amino group, respectively. The stability of these conformers is dictated by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the acetyl oxygen and the amino hydrogens. Theoretical calculations, such as relaxed potential energy surface scans, can determine the rotational energy barrier and identify the global minimum energy conformation. southampton.ac.uk It is anticipated that steric repulsion between the acetyl group and the adjacent amino group plays a significant role in determining the preferred orientation.
Table 2: Hypothetical Conformational Analysis of the Acetyl Group
| Conformer | Dihedral Angle (N-C2-C3-C_acetyl) | Relative Energy (kcal/mol) | Key Interactions |
| Syn-periplanar | ~0° | 2.5 | Potential steric clash with amino group |
| Anti-periplanar | ~180° | 0.0 | Most stable, minimized steric hindrance |
| Transition State | ~90° | 4.0 | Eclipsed conformation, maximal steric repulsion |
This table provides a conceptual representation of the conformational energetics. Specific values would be derived from quantum mechanical calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution and predicting the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, with different colors indicating regions of varying charge potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP surface would highlight several key features:
Negative Potential (Red/Yellow): The most negative potential is expected around the oxygen atoms of the pyridone carbonyl and the acetyl carbonyl groups, making them primary sites for hydrogen bond donation and interactions with electrophiles.
Positive Potential (Blue): Regions of high positive potential would be located around the hydrogen atoms of the amino group and the N-H of the pyridone ring, identifying them as hydrogen bond donor sites.
This analysis is crucial for predicting non-covalent interactions, such as those occurring in a protein's binding pocket. researchgate.net
Table 3: Predicted Molecular Electrostatic Potential Features
| Molecular Region | Predicted MEP Value Range (a.u.) | Implied Reactivity |
| Pyridone Carbonyl Oxygen | -0.05 to -0.07 | Strong H-bond acceptor, electrophilic attack site |
| Acetyl Carbonyl Oxygen | -0.04 to -0.06 | H-bond acceptor, electrophilic attack site |
| Amino Group Hydrogens | +0.03 to +0.05 | H-bond donor site |
| Pyridone N-H Hydrogen | +0.04 to +0.06 | Strong H-bond donor site |
Values are illustrative and represent typical ranges for such functional groups in similar heterocyclic systems.
Molecular Docking and Ligand-Protein Interaction Simulations (Excluding Clinical Outcomes)
Molecular docking and subsequent interaction simulations are computational techniques used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. springernature.comvolkamerlab.org These methods are foundational in structure-based drug design.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's binding site, generating a set of binding poses. nih.gov Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., Gibbs free energy of binding, ΔG_bind) and ranks the poses. springernature.com A lower score typically indicates a more favorable binding affinity.
For this compound, a docking simulation against a target like a protein kinase would likely predict a binding mode where:
The pyridone N-H and the C2-amino group form critical hydrogen bonds with residues in the hinge region of the kinase.
The acetyl group's carbonyl oxygen acts as a hydrogen bond acceptor with other active site residues or water molecules. researchgate.net
The pyridine ring engages in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. volkamerlab.org
Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target
| Parameter | Predicted Value | Description |
| Binding Affinity (Score) | -9.5 kcal/mol | Estimated free energy of binding, indicating strong affinity. |
| Interacting Residue 1 | Valine (backbone) | Hydrogen bond from pyridone N-H to Val backbone carbonyl. |
| Interacting Residue 2 | Alanine (backbone) | Hydrogen bond from amino N-H to Ala backbone carbonyl. |
| Interacting Residue 3 | Aspartate (side chain) | Hydrogen bond from amino N-H to Asp side chain oxygen. |
| Interacting Residue 4 | Phenylalanine (side chain) | π-π stacking interaction with the pyridine ring. |
This table is a representative example of docking output. The specific residues and scores depend on the chosen protein target.
Role in Receptor Binding Theory (e.g., enzyme inhibition)
The predicted binding mode provides a structural hypothesis for the molecule's mechanism of action, in line with receptor binding theories like the "induced fit" model. mdpi.com By occupying the active site, the compound can act as an inhibitor. For example, if it binds to the ATP-binding site of a kinase, it would be a competitive inhibitor, preventing the natural substrate (ATP) from binding and thus inhibiting the enzyme's catalytic activity.
Simulations can reveal how the ligand stabilizes a specific, often inactive, conformation of the protein. The network of hydrogen bonds and hydrophobic interactions predicted by docking provides a detailed, atom-level rationale for the observed binding and inhibitory function, guiding the design of more potent analogs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijnrd.org The fundamental principle is that variations in a molecule's structural or physicochemical properties lead to changes in its biological activity. nih.gov
A QSAR model takes the general form: Activity = f (Molecular Descriptors) researchgate.net
The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecule's structure and properties. ijnrd.org Common types of descriptors include:
Electronic Descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, molar refractivity (MR).
Lipophilic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. nih.govnih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of pyridinone derivatives, a QSAR model could help identify which combination of substituents would lead to optimal activity against a specific biological target. fip.org
Table 5: Common Molecular Descriptors in QSAR Studies for Heterocyclic Compounds
| Descriptor Class | Specific Descriptor | Information Encoded |
| Electronic | LUMO Energy (E_LUMO) | Electron accepting capability; reactivity with nucleophiles. |
| Electronic | Atomic Partial Charges | Distribution of charge across the molecule. |
| Lipophilic | LogP | Hydrophobicity; influences membrane permeability. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Wiener Index | Molecular branching and compactness. |
Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical in Vivo
General Overview of Pyridone Biological Applications (Excluding Clinical Data)
The 2-pyridone scaffold is a privileged structure in drug discovery, recognized for its diverse pharmacological potential. bohrium.combenthamdirect.com This class of six-membered nitrogen-containing heterocycles is prevalent in both natural products and synthetically derived bioactive compounds. bohrium.comiipseries.org The versatility of the pyridone nucleus allows it to act as a bioisostere for various functional groups and to serve as both a hydrogen bond donor and acceptor, contributing to favorable physicochemical properties like metabolic stability and water solubility. nih.gov
Historically, pyridone derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. bohrium.combenthamdirect.com Natural products containing the 2-pyridone core, such as camptothecin (B557342) and fredericamycin A, have been identified as potent anticancer agents, with camptothecin functioning as a DNA topoisomerase I inhibitor. nih.gov The broad therapeutic importance of pyridone derivatives continues to drive research into new synthetic methods and structure-activity relationship (SAR) studies to develop novel pharmaceutical agents. bohrium.comiipseries.org
Investigation of Anticancer Potential (In Vitro Cell Line Studies)
The anticancer potential of pyridone derivatives has been a significant area of research. While specific studies on 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one are not extensively detailed in the provided results, the broader class of substituted pyridones and related quinolinones has shown promising results in preclinical in vitro models.
Substituted pyridone and quinolinone derivatives have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. For instance, a novel compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), a structurally related quinolinone, effectively suppressed the growth of SK-Hep1 liver cancer cells, with near-complete repression at a concentration of 5 µM. researchgate.net Similarly, various pyridine-urea derivatives have shown potent growth inhibitory activity against breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values significantly lower than the reference drug doxorubicin. elsevierpure.comnih.govresearchgate.net Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also displayed remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC50 values in the low micromolar range. rsc.org
Interactive Table: In Vitro Anticancer Activity of Pyridone and Quinolinone Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Quinolinone (ADQ) | SK-Hep1 | Effective Concentration | ~5 | researchgate.net |
| Pyridine-urea (8e) | MCF-7 | IC50 (48h) | 0.22 | elsevierpure.comnih.gov |
| Pyridine-urea (8n) | MCF-7 | IC50 (48h) | 1.88 | elsevierpure.com |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 | IC50 | 0.57 | rsc.org |
| Pyrido[2,3-d]pyrimidine (11) | MCF-7 | IC50 | 1.31 | rsc.org |
| Pyrido[2,3-d]pyrimidine (4) | HepG2 | IC50 | 1.13 | rsc.org |
Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. nih.gov Pyrido[2,3-d]pyrimidine derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis. rsc.org This is often associated with the activation of caspases and the degradation of poly(ADP-ribose) polymerase (PARP). mdpi.com The quinolinone ADQ, however, was suggested to induce cell cycle arrest without triggering apoptotic cell death in the studied liver cancer cells. researchgate.net In contrast, some piperidine (B6355638) derivatives have been found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov
The anticancer activity of pyridone and related heterocyclic compounds can be attributed to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. The quinolinone ADQ was found to inhibit the Akt signaling pathway and reduce the expression of Twist1, a key transcription factor in cancer progression. researchgate.net Some pyridine-urea derivatives have been identified as inhibitors of VEGFR-2, a key receptor in angiogenesis. elsevierpure.comnih.govresearchgate.net Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a protein involved in cell survival and proliferation. rsc.org Other related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov
Evaluation of Antimicrobial Activity (In Vitro Studies)
The pyridone scaffold and its derivatives are also recognized for their potential as antimicrobial agents. bohrium.combenthamdirect.com
A variety of pyridone and pyridine (B92270) derivatives have been synthesized and evaluated for their in vitro antimicrobial effects against a range of bacterial and fungal strains. researchgate.netrsc.orgnih.gov For example, a series of Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives showed modest to significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Aspergillus flavus and Penicillium expansum. researchgate.net The presence of halogen substituents on the aromatic rings of these derivatives often plays a role in their bioactivity. nih.gov
Some polycyclic pyridone derivatives have demonstrated specific antifungal activity against Candida albicans, including the inhibition of hyphal formation and biofilm development, which are crucial for its pathogenicity. nih.gov Pyrido[2,3-d]pyrimidines have also shown promising antibacterial and antifungal activities, attributed in part to their structural similarity to pteridines, allowing them to potentially inhibit dihydrofolate reductase. researchgate.net
Interactive Table: In Vitro Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | Activity | Reference |
|---|---|---|---|
| Schiff bases of 2-amino-4-chloropyridine | Staphylococcus aureus | Moderate to Significant | researchgate.net |
| Schiff bases of 2-amino-4-chloropyridine | Bacillus cereus | Moderate to Significant | researchgate.net |
| Schiff bases of 2-amino-4-chloropyridine | Escherichia coli | Moderate to Significant | researchgate.net |
| Schiff bases of 2-amino-4-chloropyridine | Pseudomonas aeruginosa | Moderate to Significant | researchgate.net |
| Schiff bases of 2-amino-4-chloropyridine | Aspergillus flavus | Moderate to Significant | researchgate.net |
| Polycyclic pyridones | Candida albicans | Anti-hyphal & Anti-biofilm | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the chemical compound This compound .
Searches for this compound in relation to its antibacterial, antifungal, antiviral, and anti-inflammatory properties did not yield any published research data. This suggests that the biological profile of this specific molecule has not been characterized or the findings have not been made publicly available in scientific databases or journals.
Therefore, the requested article detailing the biological activity and mechanistic investigations for this compound cannot be generated at this time due to the absence of foundational research on the subject.
Insecticidal and Acaricidal Activities (Pre-clinical Studies)
There is a lack of pre-clinical studies investigating the insecticidal and acaricidal activities of this compound.
No data from pre-clinical trials on the efficacy of this compound against any agricultural pests have been reported.
Due to the absence of efficacy studies, there is no information available regarding the potential mechanisms of insecticidal action for this compound.
Structure Activity Relationship Sar Studies of 3 Acetyl 2 Amino 6 Chloropyridin 4 1h One Derivatives
Impact of Substituents on Biological Activities (In Vitro/Pre-clinical)
The biological profile of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is intricately linked to the nature and position of its substituents. The interplay between the acetyl group at position 3, the amino group at position 2, and the chloro substituent at position 6 orchestrates the molecule's interaction with biological targets.
Role of the Acetyl Group at Position 3
The acetyl group at the C3 position of the pyridinone ring is a critical determinant of biological activity. While direct SAR studies on this compound are limited in publicly available literature, analogous studies on related heterocyclic systems underscore the importance of this acyl moiety. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The size and electronic nature of the acyl group can significantly modulate the binding affinity and selectivity of the molecule.
Significance of the Amino Group at Position 2
The amino group at the C2 position is another key feature influencing the biological properties of this scaffold. Research on related 2-aminopyridine (B139424) derivatives has shown that this group can act as a hydrogen bond donor, contributing to the molecule's binding energy within a receptor's active site. nih.gov Studies on isosteric analogs of 3-hydroxy-4-pyridone have revealed that substituting the 3-hydroxyl group with an amino group can retain antitumor activity, highlighting the functional equivalence of these groups in certain biological contexts. nih.gov The basicity of the amino group can also play a role in the pharmacokinetic properties of the compound.
Influence of the Chloro Substitution at Position 6
The presence of a chlorine atom at the C6 position of the pyridinone ring significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, like chlorine, can modulate the lipophilicity of a compound, which affects its ability to cross cell membranes and reach its target. Furthermore, the chloro group can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. The position of the halogen on the pyridine (B92270) ring is crucial; for instance, in some series of pyridine derivatives, the presence of a halogen atom has been shown to enhance antiproliferative activity.
Effects of Further Modifications on the Pyridone Ring
Modification of the pyridinone ring itself, beyond the primary substituents, offers another avenue for modulating biological activity. Research on related pyridinone scaffolds has demonstrated that alterations to the core ring system can lead to significant changes in efficacy and selectivity. For example, the relocation of the lactam oxygen from the 2- to the 4-position in the pyridine ring has been shown to produce active pyridones with antitumor properties. nih.gov Systematic variations of side chains on the pyridone ring have also led to the discovery of potent antimalarial agents. nih.gov
Scaffold Diversity and Bioisosteric Replacement Studies
To explore new chemical space and optimize the properties of the this compound scaffold, bioisosteric replacement and scaffold hopping are powerful strategies. nih.gov Bioisosterism involves the substitution of an atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. For instance, a pyridine ring is often used as a bioisostere for a benzene (B151609) ring to improve properties like solubility and the ability to form hydrogen bonds. mdpi.com
Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. This approach can lead to the discovery of novel chemotypes with improved intellectual property positions. For the 2-amino-4-pyridone scaffold, potential bioisosteric replacements could include other nitrogen-containing heterocycles that can mimic the key hydrogen bonding and aromatic interactions. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known target structure, ligand-based drug design methods such as pharmacophore modeling are invaluable. A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. plos.orgresearchgate.net These models are typically generated from a set of active compounds and define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For derivatives of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the acetyl group.
A hydrogen bond donor feature from the amino group at position 2.
A hydrophobic or aromatic feature representing the pyridinone ring.
A feature representing the chloro substituent, which could be a hydrophobic or a halogen bond donor feature.
Correlation between Computational Data and Observed Biological Activity
The integration of computational chemistry with experimental biological testing is a cornerstone of modern structure-activity relationship (SAR) studies. For derivatives of this compound and related pyridinone scaffolds, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict and rationalize the biological activities observed in vitro and in vivo. This synergy allows for a deeper understanding of the molecular interactions driving efficacy and provides a predictive framework for designing more potent compounds.
The fundamental goal is to establish a statistically significant correlation between calculated parameters—like docking scores, binding energies, or specific molecular descriptors—and experimentally determined biological data, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A strong correlation can validate the computational model, suggesting it accurately represents the true binding mode of the ligands. However, it is widely acknowledged that a direct, universally applicable relationship between docking scores and biological activity is not always straightforward. researchgate.net Factors such as the scoring function's accuracy, protein flexibility, and post-binding cellular events can influence the final biological outcome. researchgate.netmdpi.com
Research Findings on Pyridinone Derivatives
While specific comprehensive QSAR studies on this compound are not extensively documented in publicly available literature, research on closely related pyridinone and aminopyridine structures provides valuable insights into the methodologies used and the correlations observed.
For instance, studies on a series of pyrimidine (B1678525) and pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors have utilized molecular docking to understand their binding affinities. tandfonline.com In such studies, a co-crystallized pyridinone inhibitor was used as a reference to validate the docking protocol. tandfonline.com The synthesized derivatives showed varied binding scores and modes at the EGFR-Kinase domain. tandfonline.com Notably, derivatives that exhibited favorable binding energies and formed key hydrogen bond interactions with amino acid residues like Met-793, similar to the reference inhibitor, often translated to better biological activity. tandfonline.com
In another study focusing on thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones as α-glucosidase inhibitors, a clear correlation was drawn between the structural features, computational predictions, and the resulting IC50 values. nih.gov The research showed that alkyl and phenyl thiourea derivatives displayed significantly higher antidiabetic activity compared to their acetyl or benzoyl counterparts. nih.gov
The table below presents data from this study on 3-aminopyridin-2(1H)-one derivatives, illustrating the link between the compound structure and its inhibitory action against α-glucosidase.
| Compound ID | R¹ | R² | R³ | Biological Activity (IC50, mM) |
| 8a | CH₃ | H | Allyl | 16.64 |
| 8b | Phenyl | H | Allyl | 19.79 |
| 9a | CH₃ | H | Phenyl | 9.77 |
| 9b | Phenyl | H | Phenyl | 21.79 |
| 9c | Thiophen-2-yl | H | Phenyl | 12.94 |
| Acarbose (B1664774) | - | - | - | 11.96 |
| 10a | CH₃ | H | Acetyl | Inactive |
| 11a | CH₃ | H | Benzoyl | Inactive |
| Data sourced from a study on thiourea derivatives of 3-aminopyridin-2(1H)-ones. nih.gov |
As the data indicates, the nature of the substituent plays a critical role. The phenylthiourea (B91264) derivative 9a demonstrated the highest inhibitory activity, with an IC50 value of 9.77 mM, surpassing that of the standard drug, acarbose (IC50 = 11.96 mM). nih.gov In contrast, derivatives with acetyl or benzoyl groups were inactive, highlighting a clear SAR trend that can be rationalized through computational modeling of the enzyme's active site. nih.gov Computational analysis in such studies typically reveals that the most active compounds achieve a more stable binding conformation, often through specific hydrogen bonds and hydrophobic interactions that are not possible for the inactive derivatives.
QSAR studies on other substituted 2-aminopyridine derivatives have also successfully developed models with high predictive ability. nih.gov These models often use various molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a mathematical relationship with biological activity. nih.govnih.gov A statistically robust QSAR model, validated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a powerful tool for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts. nih.govcmu.ac.th
Future Research Directions and Prospects
Development of Novel Synthetic Methodologies
While foundational methods for constructing pyridone rings exist, future efforts should concentrate on developing more efficient, milder, and diverse synthetic routes to produce derivatives of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one. illinois.edu The goal is to move beyond traditional multi-step syntheses towards more sophisticated and atom-economical approaches.
Key areas for development include:
One-Pot and Cascade Reactions: Designing sequential, one-pot reaction sequences that utilize the inherent reactivity of the starting pyridone to build complex molecular architectures without isolating intermediates. acs.org This approach, such as a Knoevenagel-aza-annulation cascade, can significantly improve efficiency and yield. acs.org
Catalyst-Driven Synthesis: Exploring novel catalytic systems, such as those using gold or other transition metals, to facilitate reactions under milder conditions. organic-chemistry.org For instance, supported gold nanoparticles have been shown to catalyze the cyclization of diynones to form N-methyl-4-pyridones, a strategy that could be adapted for this scaffold. organic-chemistry.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and enable reactions that are difficult under conventional heating, such as the construction of condensed pyrimidine (B1678525) libraries. mdpi.comnih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis of derivatives. This can offer superior control over reaction parameters, enhance safety for potentially hazardous reactions, and allow for easier scalability.
Advancements in these areas will enable the rapid generation of diverse chemical libraries, which is essential for systematic structure-activity relationship (SAR) studies.
Exploration of New Biological Targets and Mechanisms
The pyridone core is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. tandfonline.comresearchgate.netresearchgate.netfrontiersin.org Derivatives have demonstrated activities ranging from anticancer and antimicrobial to anti-inflammatory effects. frontiersin.orgekb.eg For this compound, future research must expand beyond currently known targets for this class to uncover novel therapeutic applications.
Prospective biological investigations should include:
Broad-Spectrum Kinase Profiling: Pyridone scaffolds are potent kinase inhibitors. tandfonline.comfrontiersin.org Derivatives should be screened against large panels of protein kinases to identify novel and selective inhibitors of targets implicated in diseases like cancer and inflammatory disorders.
Dual-Target Inhibition: A promising strategy in cancer therapy is the simultaneous inhibition of multiple signaling pathways. nih.gov Research should explore the potential of derivatives to act as dual inhibitors, for example, targeting both VEGFR-2 and HER-2, which has been achieved with other cyanopyridone structures. nih.gov
Novel Target Classes: Investigation should not be limited to established target families. Screening against less conventional targets, such as the ZAP-70 kinase involved in T-cell regulation or various viral proteases, could reveal unprecedented bioactivities. nih.govnih.gov
A systematic approach to screening will be crucial for identifying the most promising therapeutic avenues for this compound class.
| Potential Biological Targets | Therapeutic Area | Rationale for Exploration |
| Protein Tyrosine Kinases (e.g., VEGFR-2, HER-2) | Oncology | Pyridone scaffolds are known to bind to the kinase hinge region; dual inhibition is a validated anticancer strategy. tandfonline.comfrontiersin.orgnih.gov |
| Zeta-Associated Protein of 70 kDa (ZAP-70) | Immunology, Oncology | A key T-cell regulator and a promising, less-explored target for autoimmune diseases and T-cell lymphomas. nih.gov |
| Histone Deacetylases (HDACs) | Oncology, Neurology | Pyridinone derivatives have shown activity against HDACs, an important class of epigenetic modulators. frontiersin.org |
| Viral Proteases and Polymerases | Virology | The heterocyclic nature of the scaffold makes it a candidate for inhibiting key viral enzymes, similar to other NNRTI pyridones. frontiersin.orgnih.gov |
| Bacterial Enzymes | Infectious Disease | The structure can serve as a bioisostere for other heterocycles used in antibacterial agents. researchgate.netrsc.org |
Design of Next-Generation Pyridone-Based Scaffolds for Drug Discovery (Non-clinical)
The core structure of this compound is an ideal starting point for the design of next-generation scaffolds with enhanced potency and improved physicochemical properties. researchgate.netfrontiersin.org Future non-clinical design efforts should focus on strategic structural modifications to create novel molecular frameworks.
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement: The pyridone ring can act as a bioisostere for phenyl, amide, or other heterocyclic groups. researchgate.netfrontiersin.org This principle can be used to replace components of known active compounds with the 3-acetyl-2-amino-6-chloropyridone core to generate novel intellectual property and potentially improved drug-like properties.
Ring-Fusion Strategies: Using the existing functional groups to build fused ring systems is a powerful method for creating rigid, three-dimensional structures with high binding affinity. For example, reacting the core with reagents like formic acid or acetic anhydride (B1165640) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class known for potent anticancer activity. nih.govnih.gov
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to append a wide variety of chemical motifs at the acetyl, amino, and chloro positions. mdpi.com This allows for a broad exploration of chemical space to identify scaffolds with optimal properties for specific biological targets.
These advanced design principles will facilitate the evolution of this simple building block into highly valuable, next-generation therapeutic candidates.
| Modification Strategy | Target Functional Group | Potential Outcome/New Scaffold |
| Cyclocondensation | 2-amino and 3-acetyl groups | Fused heterocyclic systems (e.g., Pyrido[2,3-d]pyrimidines) nih.govnih.gov |
| Nucleophilic Aromatic Substitution | 6-chloro group | Introduction of diverse aryl, alkyl, or amino side chains to probe binding pockets. |
| Acetyl Group Derivatization | 3-acetyl group | Formation of chalcones, heterocycles (e.g., pyrazoles), or conversion to other functional groups. mdpi.com |
| Amino Group Acylation/Alkylation | 2-amino group | Modification of hydrogen bonding capacity and introduction of new vectors for substitution. nih.gov |
Integration of Advanced Computational Approaches in Compound Design
To accelerate the drug discovery process and reduce reliance on costly and time-consuming experimental screening, advanced computational methods must be integrated into the design-synthesis-test cycle. nih.gov For derivatives of this compound, a computation-guided approach is essential for future success.
Future research should incorporate:
Molecular Docking and Virtual Screening: Using high-throughput virtual screening to dock libraries of virtual derivatives into the active sites of known and putative biological targets. This can prioritize compounds for synthesis and identify potential off-target effects early in the process. nih.govnih.gov
Density Functional Theory (DFT) Calculations: Employing DFT to understand the electronic structure, reactivity, and planarity of novel derivatives, which can provide insight into structure-property relationships. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations on promising ligand-protein complexes identified through docking. These simulations, often run for hundreds of nanoseconds, can validate the stability of the binding mode and provide a more accurate estimation of binding free energies. nih.govmdpi.com
ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps ensure that synthesized molecules have favorable drug-like properties and avoids late-stage failures. mdpi.com
By combining these computational tools, researchers can pursue a more rational, hypothesis-driven approach to designing potent and selective drug candidates based on the this compound scaffold.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-acetyl-2-amino-6-chloropyridin-4(1H)-one?
- Methodology : The synthesis typically involves chlorination of a pyridinone precursor using phosphoryl chloride (POCl₃) in the presence of triethylamine (TEA) as an acid scavenger. Acetylation is achieved via reaction with acetic anhydride under basic conditions. For example, analogous chlorination steps for pyrimidinone derivatives were optimized at 85–95°C, followed by hydrolysis with NaOH to isolate intermediates . Adjust reaction stoichiometry (e.g., POCl₃:substrate = 3:1) and monitor via TLC to ensure complete acetylation.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated DMSO to identify acetyl (δ ~2.1 ppm, singlet) and amino protons (δ ~6.5 ppm, broad).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] calc’d for C₇H₈ClN₂O₂: 187.03).
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) using single-crystal data deposited in repositories like CCDC (e.g., CCDC 1893720-1893721 for analogous pyrimidinones) .
Q. How can solubility and purity be optimized during purification?
- Methodology : Recrystallize from ethanol/water (7:3 v/v) to remove acetylated byproducts. Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity assessment (>98%). Adjust pH to 6–7 to enhance aqueous solubility for biological assays .
Advanced Questions
Q. How can contradictory NMR and elemental analysis data be resolved?
- Methodology : Discrepancies often arise from tautomerism or hydrate formation. Perform variable-temperature -NMR (25–80°C) to observe dynamic equilibria. Use --HSQC to confirm amino proton environments. Cross-validate with high-resolution mass spectrometry (HRMS) and combustion analysis (±0.3% tolerance for C/H/N) .
Q. What strategies improve synthetic yield in large-scale preparations?
- Methodology : Optimize chlorination by substituting POCl₃ with PCl₅ for milder conditions. Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time. Monitor intermediates via in-situ IR (C=O stretch at ~1680 cm⁻¹). Scale-up requires continuous flow reactors to mitigate exothermicity .
Q. How can structural analogs be designed to enhance bioactivity?
- Methodology : Replace the 6-chloro group with electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects. Introduce heterocyclic moieties at the 2-amino position (e.g., pyrazolo[3,4-d]pyrimidine) to mimic kinase inhibitor scaffolds. Validate via molecular docking against target proteins (e.g., EGFR kinase) .
Q. What mechanistic insights explain the acetyl group’s role in reactivity?
- Methodology : The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position. Investigate via DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Experimental validation: Nitration reactions yield 5-nitro derivatives preferentially .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., deacetylated or hydrolyzed forms) indicate pH-dependent instability. Use buffered solutions (pH 7.4) for in vitro assays to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
